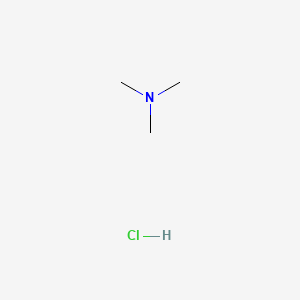

Trimethylamine hydrochloride

Übersicht

Beschreibung

Trimethylamine hydrochloride is a hydrochloride salt formed by reaction of equimolar amounts of trimethylamine and hydrogen chloride. It contains a trimethylammonium.

Wirkmechanismus

Target of Action

Trimethylamine (TMA) is a tertiary amine that is derived from the diet either directly from the consumption of foods containing TMA, or by the intake of food containing precursors to TMA such as trimethylamine-N-oxide (TMNO), choline, and L-carnitine . The primary targets of TMA are the microbial enzymes that synthesize it from dietary constituents .

Mode of Action

TMA is a good nucleophile, and this reactivity underpins most of its applications . It is a Lewis base that forms adducts with a variety of Lewis acids . TMA protonates to give the trimethylammonium cation .

Biochemical Pathways

TMA is synthesized from dietary constituents, including choline, L-carnitine, betaine, and lecithin by the action of microbial enzymes during both healthy and diseased conditions in humans . It is a precursor of trimethylamine-N-oxide that has been associated with an increased risk of athero-thrombogenesis .

Pharmacokinetics

Following oral absorption in humans, TMA undergoes efficient N-oxidation to TMNO, a reaction catalyzed by the flavin-containing monooxygenase (FMO) isoform 3 enzyme . TMNO subsequently undergoes excretion in the urine .

Result of Action

The molecular and cellular effects of TMA’s action are diverse. At higher concentrations, TMA has an ammonia-like odor and can cause necrosis of mucous membranes on contact . At lower concentrations, it has a “fishy” odor, the odor associated with rotting fish .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TMA. For instance, TMA is a major air pollutant originating from vehicular exhaust, food waste, and animal husbandry industry . The adverse effects of TMA need to be monitored given its ubiquitous presence in air and easy absorption through human skin .

Biochemische Analyse

Biochemical Properties

Trimethylamine hydrochloride plays a significant role in biochemical reactions. It acts as a precursor to various compounds, including trimethylamine-N-oxide (TMAO), which is involved in several metabolic pathways. This compound interacts with enzymes such as flavin-containing monooxygenases (FMOs), which catalyze the oxidation of trimethylamine to TMAO . Additionally, it can form adducts with Lewis acids due to its basic nature .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interact with human serum albumin (HSA), leading to changes in protein structure and function . It also impacts oxidative stress and lipid metabolism in cells, contributing to cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms salts like trimethylammonium chloride with hydrochloric acid, involving the lone pair of electrons on the nitrogen atom . This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways. This compound also influences gene expression by modulating transcription factors and signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions but can degrade under extreme conditions. Long-term exposure to this compound has been associated with increased oxidative stress and cellular damage . Studies have shown that chronic exposure to trimethylamine can lead to increased blood pressure and markers of kidney damage in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including oxidative stress, inflammation, and cellular damage . Animal studies have demonstrated that high doses of this compound can lead to adverse effects on cardiovascular and renal systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by gut microbiota to produce trimethylamine, which is then oxidized to TMAO by FMOs in the liver . This metabolic pathway is associated with various physiological and pathological processes, including cardiovascular disease and metabolic dysfunction . This compound also affects bile acid metabolism and oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed by water and is soluble in solvents . The compound interacts with transporters and binding proteins, influencing its localization and accumulation within cells . This compound is also distributed to different tissues, including the liver, kidneys, and heart .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be found in various cellular compartments, including the cytoplasm and organelles . The compound may undergo post-translational modifications that direct it to specific cellular locations, influencing its biochemical interactions and effects .

Biologische Aktivität

Trimethylamine hydrochloride (TMA-HCl) is a quaternary ammonium compound derived from trimethylamine, which has significant biological activity and various applications in both industrial and medical fields. This article explores the biological properties, mechanisms of action, and potential health effects of TMA-HCl, supported by data tables and relevant case studies.

Trimethylamine (TMA) is a colorless gas with a fishy odor, commonly found in nature as a product of the decomposition of organic matter. When TMA is combined with hydrochloric acid, it forms this compound, a stable salt that is often used in research and pharmaceutical applications. TMA acts as a full agonist of the trace amine-associated receptor 5 (TAAR5), which is involved in olfactory signaling pathways in humans .

| Property | Value |

|---|---|

| Molecular Formula | C₃H₁₄ClN |

| Molecular Weight | 99.62 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Melting Point | 175 °C |

Olfactory Reception

TMA and its hydrochloride form are known to activate TAAR5, which plays a crucial role in the detection of amines in the environment. This receptor's activation can influence behaviors related to food selection and social interactions in various species, including humans. The olfactory response to TMA is associated with its distinct fishy odor, which is often linked to food spoilage .

Toxicological Profile

While TMA-HCl has applications in various fields, it also poses potential health risks. Acute exposure can lead to symptoms such as skin irritation, respiratory distress, and gastrointestinal issues. Chronic exposure has been associated with reproductive toxicity and may contribute to cardiovascular diseases .

Table 2: Reported Health Effects of this compound

| Exposure Type | Symptoms |

|---|---|

| Acute | Eye irritation, skin burns, coughing |

| Chronic | Potential reproductive toxicity |

| Toxicological Risk | Associated with cardiovascular diseases |

Case Studies

- Occupational Exposure : A review of incidents involving workers exposed to TMA-HCl revealed moderate symptoms such as swelling and vomiting due to improper handling practices. This highlights the importance of adhering to safety guidelines when working with this compound .

- Environmental Impact : Research indicates that TMA is produced naturally through the degradation of choline and carnitine in both plants and animals. This endogenous presence suggests that humans are frequently exposed to low concentrations of TMA without significant adverse effects .

Regulatory Considerations

The European Union has established exposure limits for workers handling TMA-HCl due to its irritant properties. Recommendations from occupational health guidelines emphasize minimizing exposure to concentrations above 20 ppm to avoid respiratory irritation .

Wissenschaftliche Forschungsanwendungen

Applications in Industry

- Manufacture of Quaternary Ammonium Compounds

- Insect Attractant

- Synthesis of Choline Chloride

- Phase Transfer Catalyst

- Oil Field Chemicals

- Ion Exchange Resins

- Warning Agent for Natural Gas

Biological Studies

Recent studies have highlighted the role of trimethylamine (TMA), produced from TMAH, in human metabolism. Research indicates that TMA enhances intestinal absorption of fatty acids, suggesting potential implications for metabolic health . Furthermore, elevated levels of trimethylamine N-oxide (TMAO), a metabolite of TMA, have been associated with cardiovascular diseases, indicating the need for further investigation into its biological effects .

Environmental Impact Assessments

This compound has been assessed for its environmental safety. The U.S. Environmental Protection Agency (EPA) has conducted risk assessments indicating low toxicity to non-target organisms when used as an insect attractant in controlled environments . The ecological risk assessments demonstrate that TMAH does not pose significant threats to wildlife or aquatic systems when applied according to guidelines.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Quaternary Ammonium Compounds | Used in disinfectants and surfactants | Essential for various cleaning products |

| Insect Attractant | Attracts pests for control | Effective in reducing pest populations |

| Choline Chloride Production | Nutritional supplement synthesis | Vital for brain health and liver function |

| Phase Transfer Catalysis | Enhances organic reactions | Increases yield and reduces reaction times |

| Oil Field Chemical Applications | Improves oil recovery processes | Enhances extraction efficiency |

| Environmental Safety Assessment | Evaluated by EPA for ecological risks | Low risk to non-target organisms |

Case Studies

- Insect Control Efficacy : A study demonstrated that traps containing TMAH significantly reduced fly populations in agricultural settings by attracting and capturing adult flies effectively .

- Metabolic Studies : Research on gut microbiota showed that dietary choline conversion to TMA by gut bacteria could influence cardiovascular health through TMAO production, highlighting the compound's biological relevance .

- Industrial Applications : In a pilot study on oil recovery techniques, the use of TMAH improved oil yield by 15% compared to traditional methods, showcasing its industrial utility .

Analyse Chemischer Reaktionen

Direct Neutralization of Trimethylamine (TMA) with HCl

The most common method involves the exothermic reaction of gaseous trimethylamine with hydrochloric acid :

Conditions :

Industrial-Scale Production

A patented two-step process enhances concentration :

-

Primary Reaction : 34–35% HCl reacts with TMA (99.7–99.8% purity) to yield 57–58.6% this compound.

-

Secondary Reaction : Further reaction with TMA increases concentration to 67–70%.

Key Parameters :

Quaternary Ammonium Compounds

Reacts with alkyl halides to form quaternary salts, critical in surfactants and phase-transfer catalysis :

Nucleophilic Reactions

Deprotonation releases TMA, a potent nucleophile :

Applications :

Decomposition Profile

Incompatibility Reactions

| Reactant Category | Observed Reaction | Hazard | Source |

|---|---|---|---|

| Strong Oxidizers | Violent decomposition | CO, NOₓ, HCl gas release | |

| Acid Chlorides | Exothermic quaternization | Uncontrolled heat generation |

Biological and Environmental Interactions

While trimethylamine (released from TMAHCl) is linked to oxidative stress and DNA damage in vitro , the hydrochloride form’s stability minimizes direct biological reactivity under standard conditions .

Eigenschaften

IUPAC Name |

N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027229 | |

| Record name | Trimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid with fishy odor; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sub 200 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, ethanol, and chloroform | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000166 [mmHg] | |

| Record name | Trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC CRYSTALS FROM ALCOHOL | |

CAS No. |

593-81-7 | |

| Record name | Trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW38SRM77K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

277.5 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |

| Record name | TRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is a primary use of trimethylamine hydrochloride in organic synthesis?

A1: this compound is a common reagent in the synthesis of quaternary ammonium salts. For example, it reacts with epichlorohydrin to produce 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTMA), a key intermediate in the synthesis of various chemicals, including cationic surfactants and (RS)-carnitine chloride [, , , , ].

Q2: Can you elaborate on the synthesis of CHPTMA and its significance?

A2: CHPTMA is synthesized by reacting this compound with epichlorohydrin, typically in an aqueous solution. This reaction is often catalyzed by bases or phase-transfer catalysts [, , , ]. CHPTMA is a versatile intermediate used in the production of cationic starch, cationic guar gum, and as a starting material for the synthesis of (RS)-carnitine chloride, a compound with significant biological activity [, , , ].

Q3: Are there alternative methods for synthesizing CHPTMA that offer advantages?

A3: Yes, researchers have explored alternative synthetic approaches for CHPTMA, such as using alkaline immobilized ionic liquid catalysis []. This method aims to improve the process by enabling catalyst recovery and recycling, potentially leading to a more sustainable and cost-effective production method [, ].

Q4: Beyond CHPTMA, are there other reactions where this compound plays a crucial role?

A4: Yes, this compound is also used in the synthesis of lignin quaternary ammonium salt surfactants (LQASS) []. These surfactants, derived from lignin, a major component of lignocellulosic biomass, have potential applications in various fields, showcasing the role of this compound in developing sustainable materials [, ].

Q5: How does the choice of solvent influence reactions involving this compound?

A5: The choice of solvent can significantly impact reactions involving this compound. For instance, in the synthesis of anhydrous CHPTMA, using chloroform as a solvent allows for the direct reaction of this compound with epichlorohydrin, resulting in a high yield of pure, crystalline product without the need for an aqueous medium [].

Q6: How is this compound utilized in materials science?

A6: this compound is a key component in the synthesis of chloroaluminate ionic liquids, a class of room-temperature ionic liquids (RTILs) [, , ]. These ionic liquids, formed by combining this compound with anhydrous aluminum chloride, possess unique properties that make them valuable in various applications, including extractive desulfurization of fuels, olefin reduction in gasoline, and as electrolytes in aluminum-ion batteries [, , , ].

Q7: What are the advantages of using chloroaluminate ionic liquids in these applications?

A7: Chloroaluminate ionic liquids offer several advantages:

- Extractive Desulfurization: They exhibit high selectivity towards sulfur-containing compounds, particularly aromatic ones, making them suitable for removing sulfur from fuels [].

- Olefin Reduction: They effectively reduce olefin content in FCC gasoline, improving fuel quality [].

- Aluminum-ion Batteries: They serve as cost-effective electrolytes in aluminum-ion batteries, contributing to the development of sustainable energy storage solutions [].

Q8: Can the properties of chloroaluminate ionic liquids be tuned for specific applications?

A8: Yes, the properties of chloroaluminate ionic liquids can be tailored by adjusting the ratio of aluminum chloride to this compound, as well as by modifying the alkyl chain length on the amine [, ]. This tunability allows researchers to optimize these ionic liquids for specific applications, enhancing their effectiveness.

Q9: Are there any challenges associated with using chloroaluminate ionic liquids?

A9: Despite their advantages, chloroaluminate ionic liquids can be moisture-sensitive, requiring careful handling and storage [, ]. Researchers are actively exploring ways to improve their stability and reduce their sensitivity to moisture, making them more practical for industrial applications.

Q10: Does this compound have any direct biological effects?

A10: While not a primary focus of the provided research, one study found that high residual levels of trimethylamine in choline chloride, which can be produced from this compound, negatively impacted feed intake in weaned piglets []. This finding suggests potential implications for animal nutrition and feed formulation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.